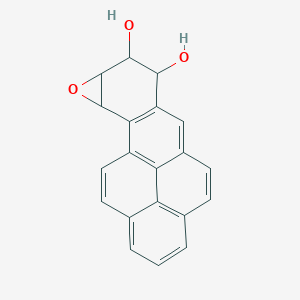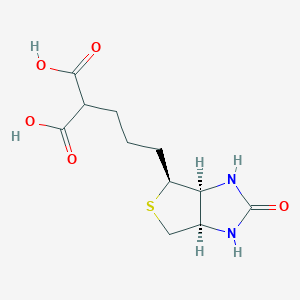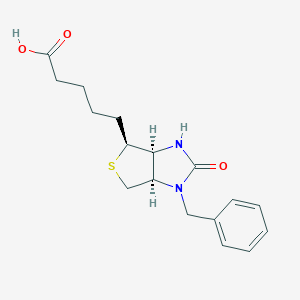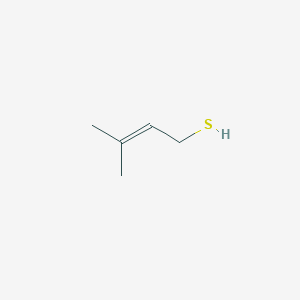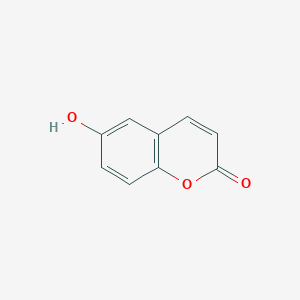
6-ヒドロキシクマリン
概要
説明
6-ヒドロキシクロメン-2-オンは、6-ヒドロキシクマリンとしても知られており、クマリンファミリーに属する天然化合物です。クマリンは、ベンゾピロン構造を特徴とする有機化合物のクラスです。6-ヒドロキシクロメン-2-オンは、その多様な生物活性で知られており、さまざまな植物に含まれています。その潜在的な治療用途とさまざまな化学反応における役割のために、大きな注目を集めています。
科学的研究の応用
6-ヒドロキシクロメン-2-オンは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。
生物学: 化合物は、抗菌性、抗真菌性、および抗酸化性を示し、生物学的研究において価値があります
医学: 抗炎症、抗凝固、抗がん作用など、潜在的な治療用途があります。
産業: 6-ヒドロキシクロメン-2-オンは、その心地よい香りや生物学的特性のために、香水、化粧品、食品添加物の製造に使用されます.
作用機序
6-ヒドロキシクロメン-2-オンの作用機序には、さまざまな分子標的や経路との相互作用が関係しています。
6. 類似化合物の比較
6-ヒドロキシクロメン-2-オンは、次のようないくつかの類似化合物と比較できます。
7-ヒドロキシ-4-メチルクロメン-2-オン: この化合物は、同様の抗酸化特性を持っていますが、そのメチル置換は反応性と生物活性に影響を与えます.
7,8-ジヒドロキシ-4-メチルクロメン-2-オン: この化合物は、追加の水酸基があり、抗酸化活性を高めますが、酸化を受けやすくなります.
独自性: 6-ヒドロキシクロメン-2-オンは、生物活性のバランスのとれたプロファイルと化学反応における多用途性で際立っています。 その独特の構造は、さまざまな修飾を可能にし、研究と産業用途の両方で貴重な化合物となっています .
生化学分析
Biochemical Properties
6-Hydroxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with UDP-glucuronosyltransferases, which catalyze the conjugation of 6-Hydroxycoumarin with glucuronic acid, enhancing its solubility and facilitating its excretion . Additionally, 6-Hydroxycoumarin exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Cellular Effects
6-Hydroxycoumarin exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Moreover, 6-Hydroxycoumarin influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 6-Hydroxycoumarin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, 6-Hydroxycoumarin inhibits the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxycoumarin have been observed to change over time. The compound exhibits stability under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that 6-Hydroxycoumarin can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 6-Hydroxycoumarin vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Hydroxycoumarin is involved in several metabolic pathways. It undergoes phase I metabolism, primarily through hydroxylation by cytochrome P450 enzymes, resulting in the formation of metabolites such as 7-hydroxycoumarin . These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion .
Transport and Distribution
Within cells and tissues, 6-Hydroxycoumarin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Hydroxycoumarin plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-Hydroxycoumarin may localize to the mitochondria, where it can exert its antioxidant effects and modulate cellular metabolism .
準備方法
合成経路と反応条件: 6-ヒドロキシクロメン-2-オンは、いくつかの方法で合成できます。一般的な方法の1つは、ペヒマン縮合反応で、フェノールが、硫酸などの強酸触媒の存在下でβ-ケトエステルと反応します。 別の方法は、酸性条件下でのオルトヒドロキシケイ皮酸の環化です .
工業生産方法: 工業的には、6-ヒドロキシクロメン-2-オンの生産は、多くの場合、大規模なペヒマン縮合反応を伴います。 プロセスは、高収率と高純度のために最適化されており、連続フローリアクターと高度な精製技術を使用して、化合物が工業規格を満たすようにしています .
化学反応の分析
反応の種類: 6-ヒドロキシクロメン-2-オンは、次のようなさまざまな化学反応を起こします。
酸化: 6-ヒドロキシ-4-クロメノンを形成するために酸化できます。
還元: 還元反応により、ジヒドロ誘導体に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
主な生成物:
酸化: 6-ヒドロキシ-4-クロメノン。
還元: ジヒドロ-6-ヒドロキシクロメン-2-オン。
類似化合物との比較
6-Hydroxychromen-2-one can be compared with other similar compounds such as:
7-Hydroxy-4-methylchromen-2-one: This compound has similar antioxidant properties but differs in its methyl substitution, which affects its reactivity and biological activity.
7,8-Dihydroxy-4-methylchromen-2-one: This compound has additional hydroxyl groups, enhancing its antioxidant activity but also making it more susceptible to oxidation.
Uniqueness: 6-Hydroxychromen-2-one stands out due to its balanced profile of biological activities and its versatility in chemical reactions. Its unique structure allows for various modifications, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
6-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIJXIFQYOPWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209760 | |
| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-68-1 | |
| Record name | 6-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6093-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYCOUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 6-hydroxycoumarin on patulin production?
A1: 6-Hydroxycoumarin inhibits the enzyme glucose methanol choline oxidoreductase (GMC oxidoreductase) in Penicillium expansum. This enzyme is a key player in the biosynthesis of patulin, a mycotoxin. By inhibiting GMC oxidoreductase, 6-hydroxycoumarin disrupts the final step in patulin production, effectively reducing its accumulation. []
Q2: How effective is 6-hydroxycoumarin in reducing patulin production compared to other compounds?
A2: In both in vitro and in vivo studies, 6-hydroxycoumarin demonstrated a dose-dependent inhibition of patulin production. At concentrations ranging from 10 µM to 1 mM, it achieved 17-81% inhibition in vitro. In apple models, it reduced patulin production by 60% at 100 µg/wound. This efficacy was comparable to, and in some cases exceeded, that of meticrane, an approved drug. []
Q3: Can 6-hydroxycoumarin be used to control postharvest fungal rots?
A3: Research suggests that 6-hydroxycoumarin has the potential to limit postharvest fungal rots. It has demonstrated effectiveness in reducing patulin production by Penicillium expansum, a fungus known to cause rot in fruits, especially apples. []
Q4: What is the molecular formula and weight of 6-hydroxycoumarin?
A4: The molecular formula of 6-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.
Q5: How is 6-hydroxycoumarin characterized using spectroscopic techniques?
A5: 6-hydroxycoumarin can be characterized using various spectroscopic methods, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon atoms in the molecule, including their connectivity and environment. [, , ] * Infrared (IR) spectroscopy: Reveals the functional groups present in the molecule based on their characteristic vibrations. [, , ] * Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ] * UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule, which can be used for identification and quantification. [, ]
Q6: How does the presence of 6-hydroxycoumarin side groups in polystyrene films affect their liquid crystal alignment properties?
A6: Incorporating 6-hydroxycoumarin side groups into polystyrene films influences their liquid crystal (LC) alignment capabilities when treated with photoalignment methods. The molar content of 6-hydroxycoumarin directly impacts the azimuthal anchoring energy of the LC cells. For instance, P6COU80, with a higher molar content, exhibits a significantly higher anchoring energy compared to P6COU25. []
Q7: Is 6-hydroxycoumarin a substrate for the enzyme tyrosinase?
A7: Yes, 6-hydroxycoumarin acts as a weak substrate for mushroom tyrosinase. Interestingly, when 6-hydroxycoumarin or 7-hydroxycoumarin are substrates, the enzyme catalyzes the formation of 6,7-dihydroxycoumarin, suggesting a specific regioselectivity. []
Q8: Have computational methods been used to study the interactions of 6-hydroxycoumarin with biological targets?
A8: Yes, molecular docking studies have been employed to investigate the binding interactions of 6-hydroxycoumarin and its derivatives with enzymes like tyrosinase. These studies provide insights into the potential inhibitory mechanisms of these compounds and guide the design of more potent inhibitors. []
Q9: How does the position of the hydroxyl group on the coumarin ring affect its interaction with tyrosinase?
A9: The position of the hydroxyl group significantly influences the interaction of hydroxycoumarins with tyrosinase:
- Pyrone ring hydroxylation: 3-hydroxycoumarin acts as a potent inhibitor, while 4-hydroxycoumarin shows no inhibition.This structure-activity relationship highlights the importance of the hydroxyl position for tyrosinase interaction. []
Q10: How does modifying 6-hydroxycoumarin with alkoxy groups affect its biological activity?
A10: Introducing alkoxy substituents to the 6-position of 6-hydroxycoumarin can significantly impact its ability to inhibit nitric oxide (NO) production in RAW264 cells. This effect is influenced by the length and structure of the alkoxy chain. For instance, derivatives with longer chains, such as 6-(3-phenylpropoxy)coumarin (6HC-8) and 6-(2-octynyloxy)coumarin (6HC-14), demonstrated enhanced inhibitory effects. []
Q11: Has 6-hydroxycoumarin shown any antitumor activity?
A11: While not explicitly mentioned in these papers, some studies suggest that 6-hydroxycoumarin exhibits antitumor activity. This activity is believed to be related to its ability to inhibit cell growth and induce apoptosis in specific cancer cell lines. Further research is needed to fully elucidate its antitumor potential and mechanisms of action.
Q12: How can researchers quantify 6-hydroxycoumarin in plant extracts?
A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) or mass spectrometry (MS), is widely used to quantify 6-hydroxycoumarin in complex mixtures like plant extracts. This technique allows for the separation and sensitive detection of 6-hydroxycoumarin, enabling researchers to determine its concentration. [, ]
Q13: How is the quality of 6-hydroxycoumarin assessed for research and applications?
A13: Ensuring the quality of 6-hydroxycoumarin is crucial for its reliable use in research and various applications. Various analytical techniques are employed to assess its purity, identity, and potentially other quality attributes. This rigorous quality control ensures consistent performance and reliability in experiments and downstream applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

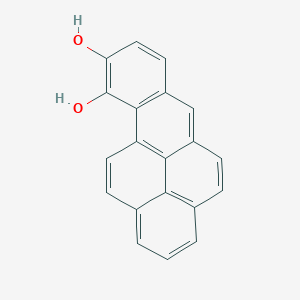
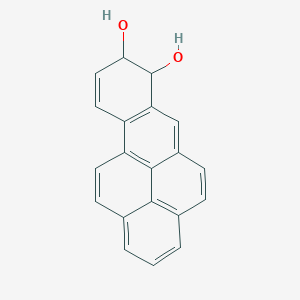

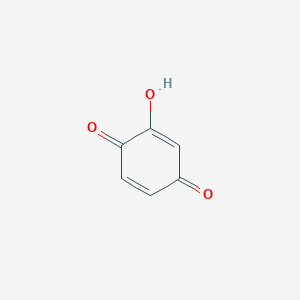


![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)
